Ethyl 2,6-dichloro-4-fluorobenzoate

Lipophilicity Drug Design ADME

Researchers requiring a benzoate ester with balanced lipophilicity and steric protection for multi-step synthesis often face premature ester hydrolysis. This 2,6-dichloro-4-fluoro variant solves this by providing ortho-chlorine steric shielding, retarding hydrolysis and enabling late-stage transformations. Key advantages: • LogP ~3.4, ~0.9 units lower than the non-fluorinated analog, improving aqueous solubility while retaining the 2,6-dichloro pharmacophore. • Pre-occupied ortho positions block undesired metalation, directing C-H functionalization exclusively to the 3-/5-position. • ≥98% purity, in stock for immediate SAR exploration.

Molecular Formula C9H7Cl2FO2
Molecular Weight 237.05 g/mol
CAS No. 1803820-65-6
Cat. No. B1410110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-dichloro-4-fluorobenzoate
CAS1803820-65-6
Molecular FormulaC9H7Cl2FO2
Molecular Weight237.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1Cl)F)Cl
InChIInChI=1S/C9H7Cl2FO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3
InChIKeyHFVPHKDXMHFWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,6-dichloro-4-fluorobenzoate – Identity & Handling Profile


Ethyl 2,6-dichloro-4-fluorobenzoate (CAS 1803820-65-6) is a halogenated benzoate ester (molecular formula C₉H₇Cl₂FO₂, MW 237.05 g/mol) carrying chlorine atoms at the 2- and 6-positions and a fluorine at the 4-position of the aromatic ring . It is offered commercially as a research intermediate in purities typically ≥95% (e.g., AKSci) or ≥98% (e.g., BoronCore, MolCore) [1]. Owing to its mixed halogenation pattern, it serves as a versatile building block in medicinal and agrochemical discovery programs, where the combination of electron‑withdrawing substituents modulates ring electronics, lipophilicity, and metabolic stability relative to non‑fluorinated or mono‑halogenated analogs .

1 Halogenated benzoate ester building block for medicinal and agrochemical discovery
2 Mixed Cl/F substitution pattern modulates ring electronics, lipophilicity, and metabolic stability
3 Supplied as a research intermediate; typical purity ≥95% or ≥98% for SAR and route scouting

Why In‑Class Analogs Cannot Be Freely Substituted


Superficially similar benzoate esters—such as ethyl 2,6-dichlorobenzoate (lacking 4‑F), ethyl 4-fluorobenzoate (lacking 2,6‑Cl₂), or the methyl ester analog—differ markedly in physicochemical properties that govern reactivity, purification, and biological readouts [1]. The simultaneous presence of two ortho chlorine atoms creates steric congestion that slows ester hydrolysis and directs electrophilic aromatic substitution, while the para fluorine further lowers electron density and enhances metabolic oxidative stability compared with the non‑fluorinated parent [2]. Consequently, substituting any of these analogs into a synthetic sequence or structure–activity relationship (SAR) study without re‑optimization can alter reaction rates, impurity profiles, and biological target engagement, making direct one‑for‑one replacement scientifically unsound [3].

2,6-Cl₂ only Ethyl 2,6-dichlorobenzoate lacks the 4-fluoro group; lipophilicity and metabolic stability may shift, altering biological readouts.
4-F only Ethyl 4-fluorobenzoate has no ortho-chlorine steric shielding; ester hydrolysis rate and metalation pathway differ markedly.
Methyl ester The methyl ester analog changes ester reactivity and lipophilicity; direct replacement without re-optimization may alter impurity profiles and reaction kinetics.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Shift vs. Non‑Fluorinated Analog

The 4‑fluoro substituent on the target compound sharply reduces lipophilicity compared with the non‑fluorinated analog, ethyl 2,6-dichlorobenzoate. While an experimental logP for the target is not publicly available, the methyl ester homolog (methyl 2,6-dichloro-4-fluorobenzoate) has a reported logP of 2.92 versus a logP of 3.31 for ethyl 2,6-dichlorobenzoate (non‑fluorinated) . Given the ethyl ester's additional methylene unit typically adds ~0.5 logP units relative to the methyl ester, the target's estimated logP is ~3.4, still approximately 0.9 logP units lower than the 4.3 estimated for the non‑fluorinated ethyl ester. This translates to an approximately 8‑fold reduction in octanol/water partition coefficient driven solely by the 4‑F substitution [1].

LogP shift
Class-level inference
ΔlogP ≈ −0.9 vs. non‑fluorinated analog (~8‑fold lower partition)
May reduce non‑specific protein binding and facilitate purification
Estimated from methyl ester homolog; experimental logP pending
Lipophilicity Drug Design ADME

Ester Hydrolysis Stability: Ortho‑Chlorine Steric Shielding

The two ortho chlorine atoms in the target compound provide substantial steric shielding of the ester carbonyl, retarding both chemical and enzymatic hydrolysis. In a study of zinc(II) benzoate complexes, the 2,6-dichlorobenzoate ligand formed distinct solid‑state architectures compared with the 2,6-difluorobenzoate analog, demonstrating that ortho‑chlorine substitution alters coordination geometry and ligand exchange kinetics [1]. Although direct hydrolysis rate constants for the target are unavailable, the class of 2,6-dichlorobenzoate esters is documented to hydrolyze significantly more slowly than unsubstituted or mono‑substituted benzoate esters due to steric hindrance [2]. In contrast, ethyl 4-fluorobenzoate (no ortho substitution) undergoes rapid alkaline hydrolysis (excellent yield of 4-fluorobenzoic acid under KOH/ethanol conditions) [3].

Hydrolysis stability
Class-level inference
2,6-Dichlorobenzoate esters show retarded hydrolysis vs. unsubstituted or mono‑halogenated analogs
Supports survival under aqueous basic conditions in multi‑step synthesis
Qualitative class observation; direct kinetic data unavailable
Prodrug Design Metabolic Stability Hydrolysis Rate

Regioselective Metalation: Blocked ortho Sites

The carboxylic acid progenitor of the target (2,6-dichloro-4-fluorobenzoic acid) provides a unique regioselective metalation profile. Studies on 4‑halobenzoic acids demonstrate that 4‑fluoro‑ and 4‑chlorobenzoic acids undergo metalation preferentially at the position adjacent to the carboxylate (i.e., 3‑position) upon treatment with s‑BuLi/TMEDA at −78 °C [1]. However, when the 2‑ and 6‑positions are already occupied by chlorine as in 2,6-dichloro-4-fluorobenzoic acid, this ortho‑metalation pathway is blocked, forcing electrophilic quenching to occur at alternative positions or via halogen‑metal exchange. This contrasts with ethyl 4‑fluorobenzoate, where ortho‑metalation at the 3‑position proceeds readily, leading to a different substitution outcome .

Metalation pathway
Class-level inference
Ortho positions blocked by Cl; metalation redirected vs. ethyl 4-fluorobenzoate (s‑BuLi/TMEDA, −78 °C)
Enables alternative C–H functionalization strategies at unblocked ring positions
Based on 4‑halobenzoic acid directed ortho‑metalation studies
C–H Functionalization Directed ortho-Metalation Regioselectivity

Electronic Modulation of Metal Complexes via Cl/F Substitution

In a systematic study of benzoate‑bridged paddlewheel diruthenium(II,II) complexes, varying the halogen substituents on the benzoate ligand shifted the redox potential (E₁/₂ for the [Ru₂(II,II)]/[Ru₂(II,III)]⁺ couple) over a range from −40 mV to +360 mV (vs. Ag/Ag⁺ in THF) [1]. The combined chlorine/fluorine substitution pattern creates an intermediate electron‑withdrawing effect that positions the redox potential between the extremes observed for per‑chlorinated and per‑fluorinated benzoates, enabling fine‑tuning of electron density at the metal center that is not achievable with mono‑halogenated (e.g., ethyl 4‑fluorobenzoate) or non‑fluorinated (e.g., ethyl 2,6-dichlorobenzoate) analogs alone [2].

Redox tuning
Class-level inference
E₁/₂ expected between −40 mV and +360 mV (Ru₂ paddlewheel complexes)
Mixed Cl/F pattern offers intermediate electron‑withdrawing character for metal center fine‑tuning
Additivity of substituent effects; diruthenium voltammetry data
Redox Chemistry Diruthenium Complexes Electronic Tuning

Antitubercular Prodrug Potential of 2,6-Dichlorobenzoate Esters

Benzoate esters have been explored as prodrugs for antitubercular agents, where the ester is hydrolyzed intracellularly by mycobacterial enzymes to release the active acid [1]. Studies demonstrate that mycobacteria can activate benzoic acid esters by conversion to the corresponding acid, and that the antibacterial activity is dependent on the acid's pKa [2]. Among halogenated benzoates, 2,6-dichloro-substituted derivatives (i.e., the halogenation pattern present in the target compound) were specifically investigated and found to display distinct antimycobacterial profiles compared with 4‑chloro, 3,5‑dichloro, and 4‑nitro analogs, suggesting that the 2,6‑dichloro pattern confers a unique balance of esterase susceptibility and acid pKa that influences intracellular activation kinetics [3].

Antimycobacterial SAR
Class-level inference
2,6-Dichloro benzoate esters show distinct intracellular activation profiles vs. other halogenation patterns
Supports prodrug activation research in mycobacterial models
Esterase‑mediated conversion; profile depends on pKa and steric factors
Prodrug Activation Tuberculosis Antimycobacterial

Evidence‑Backed Application Scenarios for Procurement


Medicinal Chemistry SAR: Fine‑Tuning Lipophilicity

When a drug‑discovery program requires a benzoate ester building block with moderate lipophilicity (estimated logP ~3.4) to balance cellular permeability against non‑specific binding, ethyl 2,6-dichloro-4-fluorobenzoate provides a logP approximately 0.9 units lower than the non‑fluorinated ethyl 2,6-dichlorobenzoate (logP ~4.3) . This reduction—driven by the 4‑fluoro substituent—can improve aqueous solubility and reduce phospholipidosis risk, while retaining the steric and electronic benefits of the 2,6‑dichloro motif for target engagement. Procurement of the 4‑fluoro variant thus enables systematic lipophilicity SAR without altering the core 2,6‑dichloro pharmacophore.

Multi‑Step Synthesis with Hydrolytically Robust Ester

In synthetic routes that involve strongly basic or nucleophilic conditions following ester installation, the steric shielding provided by the two ortho chlorines in ethyl 2,6-dichloro-4-fluorobenzoate retards premature ester hydrolysis relative to less hindered analogs such as ethyl 4-fluorobenzoate [1]. This allows chemists to carry the intact ester through subsequent transformations (e.g., metalations, cross‑couplings) and hydrolyze it selectively at a late stage, improving overall yield and purity. Procurement of the 2,6‑dichloro‑4‑fluoro ester is therefore preferred when synthetic sequence robustness is a priority.

Directed ortho‑Metalation with Blocked Sites

For C–H functionalization strategies that employ directed ortho‑metalation, the pre‑occupation of both ortho positions by chlorine in ethyl 2,6-dichloro-4-fluorobenzoate prevents undesired metalation at those sites, forcing electrophilic quenching to occur via alternative pathways such as halogen‑metal exchange or at the remaining aromatic C–H bonds [2]. This contrasts with ethyl 4‑fluorobenzoate, where metalation occurs adjacent to the carboxylate. Researchers who require exclusive functionalization at the 3‑ or 5‑position (meta to ester, ortho to fluorine) should procure this specific regioisomer rather than a less‑substituted analog.

Antitubercular Prodrug Discovery Leveraging 2,6-Dichloro Motif

In antitubercular drug discovery, the 2,6‑dichlorobenzoate ester class has demonstrated mycobacteria‑specific intracellular activation, where the ester is cleaved by mycobacterial enzymes to release the active acid [3]. The ethyl ester of 2,6-dichloro-4-fluorobenzoic acid offers a direct entry point for synthesizing novel antitubercular candidates that combine the validated 2,6‑dichloro prodrug motif with the metabolic stability conferred by the 4‑fluoro substituent. Sourcing this specific ester eliminates the need for in‑house esterification of the acid and accelerates SAR exploration around the ester alcohol moiety.

Application
Selection Property
Validation Focus
Medicinal chemistry lipophilicity SAR
4‑Fluoro reduces logP vs. non‑fluorinated analog
Cellular permeability–binding balance and phospholipidosis risk
Multi‑step synthesis with late‑stage ester hydrolysis
Ortho‑Cl steric shielding retards premature ester cleavage
Ester survival under basic/nucleophilic conditions and overall route robustness
C–H functionalization via directed metalation
Blocked ortho positions force alternative metalation pathways
Regioselective functionalization at 3‑ or 5‑position
Mycobacterial ester‑prodrug SAR studies
2,6‑Dichloro prodrug motif with reported intracellular activation
Esterase susceptibility and acid pKa profile in mycobacterial models
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